molecular formula C20H20O7 B064194 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid CAS No. 159590-92-8

2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid

Cat. No.: B064194
CAS No.: 159590-92-8
M. Wt: 372.4 g/mol
InChI Key: QZRDPZWCGFEMLJ-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid is a structurally complex compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked to an acetic acid backbone. The molecule incorporates a phenoxy group substituted with a methoxycarbonyl (ester) and a propyl chain at the 4- and 2-positions, respectively. The methoxycarbonyl group may enhance lipophilicity and metabolic stability, while the propyl substituent could influence steric interactions in binding pockets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole ring and the phenoxyacetic acid derivative. Common synthetic routes include:

    Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Preparation of the Phenoxyacetic Acid Derivative: This involves the esterification of 4-(methoxycarbonyl)-2-propylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole ring with the phenoxyacetic acid derivative using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phenoxy positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzo[d][1,3]dioxole Moieties

2-Oxoacetamide Derivatives ()

Compounds such as 2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (4p) and N-(tert-butyl)-2-oxoacetamide (4s) share the benzo[d][1,3]dioxole core but differ in their N-substituents. Unlike the target compound, these derivatives feature an α-ketoamide group instead of acetic acid, which may alter hydrogen-bonding interactions. For example:

Compound Rf Value (Hexane/EtOAc) Key Functional Groups
4p 0.30 (7:3) N-(4-methoxyphenyl), α-ketoamide
4s 0.30 (8:2) N-(tert-butyl), α-ketoamide
Target Compound N/A Phenoxyacetic acid, methoxycarbonyl, propyl

Acetamide Derivatives ()

N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (5b) and N-(3-((1H-benzimidazol-1-yl)methyl)benzyl)acetamide (28) highlight the versatility of benzo[d][1,3]dioxole-containing acetamides. Compound 5b, synthesized via HATU-mediated coupling, achieves a 45% yield, while 28, with a benzimidazole substituent, shows 84% yield. The target compound’s acetic acid group may favor salt formation (e.g., sodium salts) for improved bioavailability compared to these neutral acetamides .

Functional Group Comparisons

Methoxycarbonyl vs. Other Ester Groups

2-(4-(Methoxycarbonyl)phenyl)acetic acid () shares the methoxycarbonyl group but lacks the phenoxy and propyl substituents. Additionally, the propyl chain could increase hydrophobic interactions compared to unsubstituted phenyl rings .

Phenoxyacetic Acid vs. Benzeneacetic Acid Derivatives

Compounds like 4-(Benzo[d][1,3]dioxol-5-yl)-4′-(pyridin-2-yl)imidazol-2-ylbenzoic acid () replace the acetic acid with a benzoic acid, altering acidity (pKa ~4–5 for benzoic acid vs. ~3–4 for acetic acid). This difference could impact ionization under physiological conditions, affecting membrane permeability .

Coupling Reactions

The target compound’s synthesis likely involves coupling between a benzo[d][1,3]dioxole-containing precursor and a substituted phenoxyacetic acid. and describe similar couplings using HATU or EDCI, achieving moderate to high yields (45–84%). In contrast, reports lower yields (13.7–24.8%) for D14–D20, possibly due to steric hindrance from bulkier substituents .

Catalytic Strategies

employs organocatalytic enantioselective additions for pyrrolidine derivatives, while uses silver-catalyzed decarboxylative acylation for α-ketoamides. The target compound’s synthesis may require tailored conditions to avoid side reactions at the methoxycarbonyl or propyl groups .

Physicochemical Properties

Property Target Compound D14 () 4p ()
Core Structure Phenoxyacetic acid Penta-2,4-dienamide α-Ketoacetamide
Melting Point Not reported 208.9–211.3°C Not reported
Yield Not reported 13.7% 20–24% (typical for 4p–4u)
Key Substituents Methoxycarbonyl, propyl Methylthio, oxoethylamide N-(4-methoxyphenyl)

The target compound’s propyl group may lower melting points compared to D14’s rigid penta-2,4-dienamide structure, though experimental confirmation is needed .

Biological Activity

2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies that explore its anticancer, antioxidant, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The molecular formula is C20H24O4C_{20}H_{24}O_4 with a molecular weight of approximately 328.4 g/mol. Its structure contributes to its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit a range of biological activities:

  • Anticancer Activity : Several studies have demonstrated that derivatives of benzo[d][1,3]dioxole can inhibit cancer cell proliferation. For instance, compounds synthesized with this moiety have shown cytotoxic effects against various cancer cell lines, including HepG2 and MCF7. The IC50 values for these compounds often range from 1.54 µM to 9.12 mM, indicating varying levels of potency compared to standard chemotherapeutic agents like doxorubicin .
  • Antioxidant Activity : The antioxidant potential of these compounds has been assessed using the DPPH assay, where they exhibited significant free radical scavenging abilities. This suggests potential applications in mitigating oxidative stress-related diseases .
  • Anti-inflammatory Effects : Some studies have reported that benzodioxole derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Anticancer Studies

A notable study evaluated the anticancer effects of various benzodioxole derivatives on HepG2 and HCT116 cell lines. The results indicated that specific derivatives had IC50 values significantly lower than those of established chemotherapeutics:

CompoundCell LineIC50 (µM)Comparison with Doxorubicin (µM)
2aHepG21.547.46
5HCT1162.388.29
4MCF74.524.56

These findings highlight the potential of these compounds as effective anticancer agents .

The mechanisms underlying the anticancer activity include:

  • Cell Cycle Arrest : Flow cytometry analysis showed that treatment with compound 2a led to significant cell cycle arrest in the G2-M phase, suggesting it interferes with cell division processes.
  • Apoptosis Induction : Annexin V-FITC assays indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, affecting proteins such as Bax and Bcl-2 .

Antioxidant Evaluation

The antioxidant capacity was evaluated using the DPPH method, where several synthesized compounds demonstrated effective scavenging activity comparable to Trolox, a standard antioxidant:

CompoundDPPH Scavenging Activity (%)
2a75
2b65
Control80

This suggests that these compounds may play a role in preventing oxidative damage in biological systems .

Anti-inflammatory Studies

In addition to anticancer and antioxidant properties, some studies have also investigated the anti-inflammatory effects of benzodioxole derivatives. These compounds were shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, indicating potential therapeutic applications in inflammatory conditions .

Case Studies

A comprehensive study involving the synthesis and evaluation of multiple benzodioxole derivatives demonstrated their efficacy against various cancer cell lines while maintaining low toxicity towards normal cells. This selective cytotoxicity is crucial for developing safer therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves coupling aromatic aldehydes with acetic acid derivatives via nucleophilic substitution. For example, sodium-mediated alkoxylation (as in ) can link the benzo[d][1,3]dioxole moiety to the phenoxyacetic acid backbone. Optimization strategies include:

  • Reaction Conditions : Refluxing in absolute ethanol under inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Catalysis : Using sodium bicarbonate to deprotonate acidic intermediates, enhancing nucleophilicity .
  • Purification : Recrystallization from ethanol or benzene to isolate high-purity crystals (70–80% yield) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Key spectral markers include:

  • IR Spectroscopy :
  • 1723 cm⁻¹ : Stretching vibration for the methoxycarbonyl (C=O) group .
  • 1238 cm⁻¹ : C-O-C ether linkage in the benzo[d][1,3]dioxole ring .
  • UV-Vis Spectroscopy :
  • λmax ~256 nm : Conjugation between the benzodioxole and phenylacetic acid moieties .
  • ¹H NMR :
  • δ 3.8–4.2 ppm : Methoxy protons (OCH₃) and methylene groups adjacent to oxygen .

Q. What purification methods are effective for removing byproducts (e.g., unreacted aldehydes or ester derivatives)?

  • Methodological Answer :

  • Liquid-Liquid Extraction : Use ethyl acetate/water partitioning to separate polar impurities (e.g., unreacted sodium salts) .
  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) gradient to isolate the target compound from ester byproducts .
  • Recrystallization : Cold ethanol or petroleum ether (80–100°C) to eliminate low-polarity contaminants .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the methoxycarbonyl group in cross-coupling reactions?

  • Methodological Answer :

  • Steric Hindrance : The 2-propyl group on the phenyl ring may slow down nucleophilic attacks on the methoxycarbonyl group. Computational modeling (DFT) can map electron density to predict reactive sites .
  • Electronic Effects : Electron-withdrawing methoxycarbonyl groups enhance electrophilicity, facilitating amidation or hydrolysis. Controlled experiments with substituent analogs (e.g., replacing –COOMe with –COOH) can validate these effects .

Q. What strategies resolve contradictions in reported melting points or spectral data for derivatives of this compound?

  • Methodological Answer :

  • Reproducibility Checks : Ensure consistent drying conditions (e.g., vacuum desiccation vs. ambient air) to eliminate solvent residues affecting melting points .
  • Spectral Calibration : Cross-validate NMR/IR data with deuterated internal standards (e.g., DMSO-d₆ for NMR) to address instrument-specific discrepancies .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation when spectral data conflict .

Q. How can environmental fate studies be designed to assess the persistence of this compound in aquatic systems?

  • Methodological Answer :

  • Hydrolysis Kinetics : Monitor degradation at pH 5–9 (25–50°C) to simulate natural water conditions. Use HPLC-MS to quantify breakdown products like benzoic acid derivatives .
  • Photodegradation : Expose aqueous solutions to UV light (λ = 254 nm) and track half-life using LC-TOF for metabolite identification .
  • Bioaccumulation Assays : Measure logP values (octanol-water partitioning) to predict bioavailability in aquatic organisms .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer :

  • Acidic Conditions : Protonation of the methoxycarbonyl group reduces electrophilicity, slowing ester hydrolysis. Controlled experiments with HCl (1M) at 60°C can track stability via TLC .
  • Basic Conditions : Deprotonation of the acetic acid moiety triggers nucleophilic attack on the ester, leading to cleavage. Kinetic studies with NaOH (0.1–1M) and monitoring by FTIR (loss of C=O at 1723 cm⁻¹) validate this pathway .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-(4-methoxycarbonyl-2-propylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-3-4-12-9-14(20(23)24-2)6-7-15(12)27-18(19(21)22)13-5-8-16-17(10-13)26-11-25-16/h5-10,18H,3-4,11H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRDPZWCGFEMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)C(=O)OC)OC(C2=CC3=C(C=C2)OCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572242
Record name (2H-1,3-Benzodioxol-5-yl)[4-(methoxycarbonyl)-2-propylphenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159590-92-8
Record name (2H-1,3-Benzodioxol-5-yl)[4-(methoxycarbonyl)-2-propylphenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a nitrogen flushed 5 L 3 neck round bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet was charged with 697.3 g (1.68 mol) of the crude product of Step A and 2 L of methanol. 500 mL of 5.0N (1.5 eq) aqueous sodium hydroxide was added over a 20 minute period via an addition funnel. The reaction mixture was stirred at room temperature for an additional 1 hr at which point TLC analysis (CH2Cl2 -MeOH-NH4OH 90:10:1) indicated that the starting material had been consumed. The reaction mixture neutralized with 420 mL of 6N HCl, and the bulk of the organic solvent was removed in vacuo. The residue was dissolved in ether and extracted with a combination of aqueous NaOH and NaHCO3. The aqueous layer was extracted with ether and the combined organic layer was washed with aqueous NaHCO3. The aqueous layer was acidified with HCl and extracted with ether. The ether solution was dried with magnesium sulfate, filtered, and concentrated to afford 708.9 g (theoretical 625 g) of the title compound as a viscous orange oil. NMR indicated that it was ca. 85% product by weight (15% ether) thus providing a corrected yield of 602.6 g (96.4% yield)
Name
crude product
Quantity
697.3 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
CH2Cl2 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96.4%

Synthesis routes and methods II

Procedure details

A 1 L 3 necked 24/40 round bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet was charged with a solution of 76.3 g 0.185 mol) of the semi-purified product of Step A dissolved in 500 mL of methanol. The flask was purged with nitrogen, the stirrer was started, and 37 mL of a 5.0 N aqueous solution of sodium hydroxide was added over a 30 minute period via an addition funnel. The reaction mixture was stirred at room temperature for an additional 30 minutes at which point TLC analysis (CH2Cl2 --MeOH--NH4OH90:10:1) indicated that the starting material had been consumed. The reaction mixture was adjusted to pH=4 with 6 N HCl, and the bulk of the organic solvent was removed in vacuo. The precipitated organic product and the aqueous layer were next partitioned between CH2Cl2 (1 L) and water (1 L) which produced a copious emulsion. The reaction mixture was then aged overnight in a refridgerator which resulted in crystallization of the organic product. The crystalline solid was separated from the two phase mixture by filtration and washed with CH2Cl2. The solid was slurried again in diethylether, filtered, washed with hexane, and then dried in a vacuum to afford 65 g (94%) of the title compound as a white crystalline solid. 1H-NMR (400 MHz, CD3OD, ppm): δ0.93 (t, J=7.20 Hz, 3H), 1.62-1.75 (m, 2H), 2.63-2.70 (m, 1H), 2.77-2.81 (m, 1H), 3.84 (s, 3H), 5.54 (s, 1H), 5.94 (s, 2H), 6.81 (d, J=7.60 Hz, 1H), 6.89 (d, J=9.20 Hz, 1H), 7.08 (d, J=1.60 Hz, 1H), 7.11 (br s, 1H), 7.78-7.81 (m, 2H).
[Compound]
Name
3
Quantity
1 L
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
94%

Synthesis routes and methods III

Procedure details

A 1 L 3 necked 24/40 round bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet was charged with a solution of 76.3 g 0.185 mol) of the semi-purified product of Step A dissolved in 500 mL of methanol. The flask was purged with nitrogen, the stirrer was started, and 37 mL of a 5.0N aqueous solution of sodium hydroxide was added over a 30 minute period via an addition funnel. The reaction mixture was stirred at room temperature for an additional 30 minutes at which point TLC analysis (CH2Cl2 -MeOH-NH4OH 90:10:1) indicated that the starting material had been consumed. The reaction mixture was adjusted to pH=4 with 6N HCl, and the bulk of the organic solvent was removed in vacuo. The precipitated organic product and the aqueous layer were next partitioned between CH2Cl2 (1 L) and water (1 L) which produced a copious emulsion. The reaction mixture was then aged overnight in a refrigerator which resulted in crystallization of the organic product. The crystalline solid was separated from the two phase mixture by filtration and washed with CH2Cl2. The solid was slurried again in diethylether, filtered, washed with hexane, and then dried in a vacuum to afford 65 g (94%) of the title compound as a white crystalline solid.
[Compound]
Name
3
Quantity
1 L
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
94%

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